molecular formula C8H9NO3S B1433714 Ethyl 2-formyl-5-methylthiazole-4-carboxylate CAS No. 1282549-65-8

Ethyl 2-formyl-5-methylthiazole-4-carboxylate

Cat. No.: B1433714
CAS No.: 1282549-65-8
M. Wt: 199.23 g/mol
InChI Key: ZUVHCPZEVTYYNR-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-5-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C8H9NO3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-5-methylthiazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. The reaction is catalyzed by acid and followed by deprotection to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of solvents such as ethyl acetate and water for extraction and purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the thiazole ring under mild conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-formyl-5-methylthiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formyl-5-methylthiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-formyl-5-methylthiazole-4-carboxylate can be compared with other thiazole derivatives:

Uniqueness

This compound is unique due to its specific structural features, such as the formyl group at the 2-position and the carboxylate group at the 4-position of the thiazole ring. These structural attributes contribute to its distinct chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis and a promising candidate for biological and medicinal research.

Properties

IUPAC Name

ethyl 2-formyl-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-3-12-8(11)7-5(2)13-6(4-10)9-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVHCPZEVTYYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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